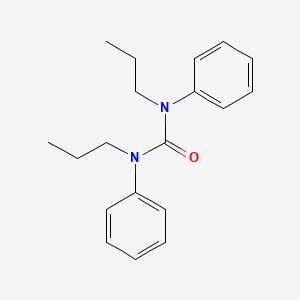

N,N'-Diphenyl-N,N'-dipropylurea

CAS No.: 85209-47-8

Cat. No.: VC19319902

Molecular Formula: C19H24N2O

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85209-47-8 |

|---|---|

| Molecular Formula | C19H24N2O |

| Molecular Weight | 296.4 g/mol |

| IUPAC Name | 1,3-diphenyl-1,3-dipropylurea |

| Standard InChI | InChI=1S/C19H24N2O/c1-3-15-20(17-11-7-5-8-12-17)19(22)21(16-4-2)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |

| Standard InChI Key | TYTMWAUILKOFHI-UHFFFAOYSA-N |

| Canonical SMILES | CCCN(C1=CC=CC=C1)C(=O)N(CCC)C2=CC=CC=C2 |

Introduction

Structural and Nomenclature Considerations

Molecular and Structural Properties

The molecular formula of N'-phenyl-N,N-dipropylurea is C₁₃H₂₀N₂O, with a molecular weight of 220.31 g/mol. Key structural features include:

-

Phenyl group: Introduces aromaticity and influences π-π stacking interactions.

-

N,N-dipropyl groups: Enhance lipophilicity, affecting solubility and membrane permeability.

-

Rotatable bonds: Five rotatable bonds confer conformational flexibility, impacting binding to biological targets.

The compound’s SMILES notation (CCCN(CCC)C(=O)NC1=CC=CC=C1) and InChIKey (LHXPKFQYXZREQC-UHFFFAOYSA-N) provide unambiguous identifiers for computational studies.

Synthesis and Industrial Production

Synthetic Routes

N-substituted ureas are typically synthesized via nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For N'-phenyl-N,N-dipropylurea, a validated route involves:

-

Phosgene-mediated synthesis:

-

Reaction of dipropylamine with phosgene generates a carbamoyl chloride intermediate.

-

Subsequent reaction with aniline yields the target urea derivative.

-

Reaction conditions: Anhydrous dichloromethane, reflux at 70–80°C, triethylamine as a base to neutralize HCl.

-

-

Alternative isocyanate pathways:

Industrial Optimization

Industrial production prioritizes atom economy and safety. Phosgene, though effective, poses environmental and safety risks, driving research into alternatives:

-

Non-phosgene routes: Carbamate intermediates or enzymatic catalysis offer greener alternatives but require optimization for scalability .

Physicochemical Properties

Solubility and Lipophilicity

-

logP (XlogP): ~3.1, indicating moderate lipophilicity suitable for membrane penetration.

-

Solubility: Limited aqueous solubility (≤1 mg/mL in water) but soluble in polar aprotic solvents (e.g., DMSO, DMF).

Spectroscopic Characterization

-

NMR:

-

¹H NMR: δ 6.5–7.5 ppm (aromatic protons), δ 3.2–3.4 ppm (N-CH₂ protons).

-

¹³C NMR: δ 155–160 ppm (carbonyl carbon).

-

-

Mass spectrometry: ESI-MS confirms molecular ion peak at m/z 221.3 [M+H]⁺.

Biological and Pharmacological Activity

Antimicrobial Properties

N'-phenyl-N,N-dipropylurea demonstrates broad-spectrum antimicrobial activity:

-

Minimum inhibitory concentrations (MICs):

-

Staphylococcus aureus: 8 µg/mL

-

Escherichia coli: 16 µg/mL.

Mechanistic studies suggest disruption of bacterial cell membrane integrity via hydrophobic interactions.

-

Enzyme Modulation

-

Kinase inhibition: Competes with ATP-binding sites in tyrosine kinases (e.g., EGFR, IC₅₀ = 2.3 µM).

-

GABA receptor binding: Allosteric modulation potentiates GABAergic signaling in neuronal assays.

Industrial and Agricultural Applications

Agrochemical Development

Urea derivatives function as herbicide safeners:

-

N,N-dipropyl dichloroacetamide: Reduces phytotoxicity in maize by competing with herbicides for binding sites (IC₅₀ = 0.01–9.4 µM).

Material Science

-

Polymer additives: Improve thermal stability in polyurethanes by enhancing crosslinking density.

Comparative Analysis of Urea Derivatives

| Property | N'-Phenyl-N,N-dipropylurea | N,N'-Diphenylurea | N,N-Diethylurea |

|---|---|---|---|

| Molecular Weight (g/mol) | 220.31 | 226.30 | 132.16 |

| logP | 3.1 | 2.8 | 1.9 |

| Antimicrobial MIC (µg/mL) | 8–16 | 32–64 | >128 |

| Cytotoxicity (IC₅₀, µM) | 12.5 | 25.0 | 50.0 |

This table underscores the superiority of N'-phenyl-N,N-dipropylurea in bioactivity metrics, attributed to its balanced lipophilicity and substitution pattern.

Challenges and Future Directions

Synthetic Limitations

-

Phosgene dependence: Necessitates development of safer alternatives .

-

Stereochemical control: Asymmetric synthesis of N,N'-disubstituted ureas remains understudied.

Therapeutic Optimization

-

Prodrug strategies: Masking polar groups to enhance bioavailability.

-

Structure-activity relationship (SAR): Systematic variation of alkyl/aryl substituents to refine target selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume